molecular formula C17H20NOS3+ B11544666 1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium

1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium

Cat. No.: B11544666
M. Wt: 350.5 g/mol
InChI Key: WOPNFOZXRIMMAY-UHFFFAOYSA-N
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Description

1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

The synthesis of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the dithiolo moiety: This step involves the reaction of the quinoline derivative with sulfur-containing reagents such as carbon disulfide and sodium hydroxide.

    Attachment of the butyrylsulfanyl group: This is typically done through nucleophilic substitution reactions using butyryl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the butyrylsulfanyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium include other dithioloquinoline derivatives such as:

The uniqueness of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H20NOS3+

Molecular Weight

350.5 g/mol

IUPAC Name

S-(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate

InChI

InChI=1S/C17H20NOS3/c1-5-6-13(19)20-16-14-11-9-10(2)7-8-12(11)18-17(3,4)15(14)21-22-16/h7-9,18H,5-6H2,1-4H3/q+1

InChI Key

WOPNFOZXRIMMAY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SC1=[S+]SC2=C1C3=C(C=CC(=C3)C)NC2(C)C

Origin of Product

United States

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